4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring, which is further connected to a carboxamide group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
-
Formation of Piperazine Derivative: : The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the reaction rate and yield.
-
Introduction of Methoxyphenyl Group: : The next step involves the introduction of the methoxyphenyl group. This is achieved by reacting the intermediate product with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, improved yield, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : The compound is studied for its potential biological activities, including its effects on various enzymes and receptors. It is often used in biochemical assays to investigate its interaction with biological targets.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential use in treating various diseases due to its ability to interact with specific molecular targets.
-
Industry: : The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperazine ring provides a flexible scaffold that allows for optimal positioning of the functional groups, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Bromophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- 4-(2-Methylphenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Comparison
Compared to its analogs, 4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity to biological targets
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-9-5-3-7-15(17)20-18(23)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHTVXYSMQNCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.